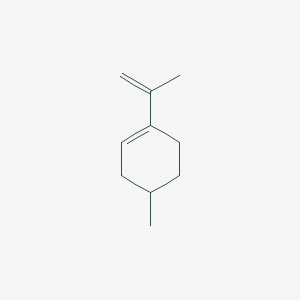

p-Mentha-3,8-diene

Description

Contextualization within Monoterpenoid Chemistry and Biochemistry

Monoterpenoids are a large and diverse class of natural products derived from the C10 precursor geranyl diphosphate (B83284) (GPP). nih.gov Within this class, the p-menthane (B155814) monoterpenes are characterized by a cyclohexane ring with a methyl group and an isopropyl (or related C3) group at positions 1 and 4, respectively. hmdb.ca This structural framework is the backbone for some of the most commercially and biologically significant monoterpenes, including the widely distributed limonene (B3431351) (p-mentha-1,8-diene) and the flavor/fragrance icon, menthol (B31143). researchgate.net

The biosynthesis of p-menthane monoterpenes has been extensively studied, particularly in plants of the Mentha (mint) genus. nih.gov The pathway is initiated by the cyclization of GPP by the enzyme limonene synthase to form the parent olefin, limonene. nih.govfrontiersin.org From this crucial intermediate, a cascade of enzymatic reactions, including hydroxylations, dehydrogenations, and reductions, leads to the vast array of functionalized p-menthanes observed in nature. nih.gov

p-Mentha-3,8-diene is an isomer of limonene, differing in the position of the endocyclic and exocyclic double bonds. While the biosynthetic pathway to limonene is well-established, the specific enzymatic steps leading to the formation of this compound from a precursor like GPP or limonene are less characterized but are presumed to follow similar enzymatic logic within the broader monoterpene synthase and modifying enzyme families. This compound has been identified as a notable constituent in the essential oil of a specific chemotype of Mentha longifolia, confirming its place within the biochemical capabilities of the Mentha genus. frontiersin.org

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | 4-methyl-1-(prop-1-en-2-yl)cyclohex-1-ene |

| Synonyms | 3,8-p-Menthadiene |

| CAS Number | 586-67-4 |

| Molecular Formula | C10H16 |

| Molecular Weight | 136.23 g/mol |

| Boiling Point | 183.5-185.5 °C |

| Density | 0.8679 g/cm³ (at 24 °C) |

This table is interactive. You can sort and filter the data.

Academic Significance and Research Trajectories of this compound

The academic significance of this compound is multifaceted, stemming from its role as a natural product, its structural relationship to other important terpenes, and its potential as a biorenewable chemical feedstock. Research into this compound follows several key trajectories.

Natural Product Chemistry and Chemotaxonomy: The identification of this compound in the essential oils of various plants contributes to the field of chemotaxonomy, where the chemical profile of a plant is used as a tool for classification and understanding evolutionary relationships. Its presence, sometimes as a minor or major component, helps to define specific chemotypes within a plant species. frontiersin.org

Table 2: Documented Natural Occurrence of this compound

| Plant Species | Family |

|---|---|

| Laggera crispata | Asteraceae |

| Mentha longifolia (specific chemotype) | Lamiaceae |

| Mentha suaveolens | Lamiaceae |

| Pulsatilla albana | Ranunculaceae |

| Satureja viminea | Lamiaceae |

This table is interactive. You can sort and filter the data.

Biological Activity Screening: Essential oils containing this compound have been investigated for their biological activities. For instance, the essential oil of Pulsatilla albana, which contains this compound, has been noted for its antimicrobial properties. thegoodscentscompany.com While these studies often assess the entire oil rather than isolated components, they provide a basis for future research to determine the specific contribution of this compound to the observed effects. This directs research toward evaluating its potential antimicrobial, antifungal, or insecticidal properties.

Biorefinery and Green Chemistry: A significant research trajectory for p-menthadienes, in general, is their use as renewable starting materials in chemical synthesis. bham.ac.uk The global abundance of terpenes like limonene from citrus waste has spurred the development of "monoterpene-based biorefineries". bham.ac.uk Research in this area focuses on converting these bio-based feedstocks into valuable products such as polymers, fragrances, and biofuels. bham.ac.uk As an isomer of limonene, this compound represents a potential platform molecule within this green chemistry approach. Future research may focus on developing selective catalytic methods to transform this compound into unique functionalized molecules that are not easily accessible from other isomers, thereby diversifying the range of products available from a terpene biorefinery. Furthermore, its structural features make it a target for synthetic chemists aiming to prepare complex molecules, such as analogs of biologically active compounds. google.com

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-1-prop-1-en-2-ylcyclohexene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h6,9H,1,4-5,7H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJSJXSBFZDIRIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(=CC1)C(=C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60334757 | |

| Record name | p-Mentha-3,8-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

586-67-4 | |

| Record name | p-Mentha-3,8-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | mentha-3,8-diene/p- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Natural Abundance and Distribution in Phytochemical Studies

The presence and concentration of p-Mentha-3,8-diene have been documented in the essential oils of several plant species, showcasing a diverse distribution across different botanical families.

Occurrence in Plant Essential Oils

Detailed phytochemical analyses of various Mentha species, including Mentha subtomentella, Mentha longifolia, Mentha asiatica, and Mentha × piperita, have been conducted to determine their essential oil composition. However, current scientific literature does not prominently report this compound as a significant constituent in the essential oils of these specific mint species. While these plants are rich in other monoterpenes, the presence of this compound appears to be negligible or below the detection limits in the studies available to date. One source does note its occurrence in Mentha suaveolens thegoodscentscompany.com.

A study focusing on the essential oil of Satureja viminea from Costa Rica identified this compound as a notable component. The analysis revealed its concentration to be 5.2% of the total essential oil tandfonline.comresearchgate.net. This finding highlights Satureja viminea as a significant natural source of this particular monoterpene.

Research into the genus Ziziphora has shown the presence of this compound, although its concentration can vary. In a study of three different populations of Ziziphora clinopodioides from Iran, this compound was detected in one population at a concentration of 1.83% researchgate.net. While the compound was not found in the other two populations, they contained significant amounts of the related compound p-mentha-3-en-8-ol, with concentrations ranging from 7.00% to 24.71% researchgate.net. Another study on Z. clinopodioides from a different region in Iran reported 12.9% of p-mentha-3-en-8-ol but did not list this compound areeo.ac.ir. The essential oil composition of Ziziphora capitata has been analyzed, but the available literature does not indicate the presence of this compound in this species researchgate.net.

In the essential oil of Marjoram (Origanum majorana), this compound has been identified in trace amounts nih.gov. This suggests that while present, it is not a major volatile constituent of marjoram oil.

Phytochemical Data on this compound Presence

| Botanical Name | Plant Part | Geographical Origin | This compound Percentage (%) |

| Satureja viminea | Aerial parts | Costa Rica | 5.2 tandfonline.comresearchgate.net |

| Ziziphora clinopodioides | Aerial parts | Iran (Population 2) | 1.83 researchgate.net |

| Origanum majorana | Not Specified | Nepal | Trace nih.gov |

Chemotype Variations and Influencing Factors in Natural Production

The chemical composition of plant essential oils is not static and can be significantly influenced by both genetic and environmental factors. This leads to the existence of different chemotypes within the same species, which are characterized by distinct profiles of chemical constituents.

Geographic Origin and Environmental Influences

The geographical origin of a plant plays a crucial role in determining the chemical makeup of its essential oil, including the concentration of this compound. Studies on Ziziphora clinopodioides in Iran have concluded that environmental conditions are a primary source of variability in the essential oil's composition scispace.com. This is exemplified by the differing presence and concentrations of this compound and its related compounds among various Iranian populations of the plant researchgate.net.

Similarly, research on Mentha species has demonstrated that geographical and climatic factors can lead to significant variations in their essential oil profiles researchgate.net. The differences observed in the chemical constituents of Mentha species from various regions underscore the impact of the environment on the biosynthesis of volatile compounds. For instance, the essential oil composition of Mentha longifolia can vary significantly depending on its Mediterranean origin nih.gov. Furthermore, the specific growing conditions, such as soil composition and altitude, can also contribute to these chemotypic variations nih.gov. A study on Origanum majorana highlighted that factors like the growth stage of the plant, climate variability, and distillation methods can all influence the final composition of the essential oil nih.gov.

Unveiling the Botanical and Biological Significance of this compound

The monoterpene this compound, a volatile organic compound, is a subject of growing interest within the scientific community. This article delves into its natural occurrence in the plant kingdom, variations in its concentration linked to plant development, and its presence in biological systems beyond flora.

Initial phytochemical investigations have identified this compound in a variety of plant species. It is a constituent of the essential oils of several aromatic plants, contributing to their characteristic scent. Notable plant sources include Laggera crispata, Pulsatilla albana, and Ziziphora clinopodioides. Its presence has also been documented in Eucalyptus citriodora, commonly known as the lemon-scented gum, and in certain species of the mint genus, such as Mentha suaveolens.

Further studies have detected this compound in the essential oils of Satureja viminea (savory), Senna surattensis, the leaves of Siparuna thecaphora, and the fruit of Xylopia aethiopica (grains of Selim). Additionally, this compound has been identified as a component of distilled lime oil, highlighting its distribution across different plant families and tissues. The table below summarizes the diverse botanical sources of this compound.

| Plant Species | Common Name | Plant Part |

| Laggera crispata | ||

| Pulsatilla albana | ||

| Ziziphora clinopodioides | Aerial parts | |

| Eucalyptus citriodora | Lemon-scented gum | |

| Mentha suaveolens | Apple mint | |

| Satureja viminea | Savory | |

| Senna surattensis | ||

| Siparuna thecaphora | Leaves | |

| Xylopia aethiopica | Grains of Selim | Fruit |

| Citrus aurantiifolia | Lime | Fruit (oil) |

Growth Phase Dependent Compositional Changes

The concentration of this compound in plants is not static and can be influenced by the developmental stage of the plant. A noteworthy example is found in the study of Ziziphora clinopodioides. Research has demonstrated that the chemical composition of the essential oil of this plant varies significantly between the pre-flowering, flowering, and post-flowering stages.

In the post-flowering stage of Ziziphora clinopodioides, this compound emerges as one of the major components of its essential oil, with a concentration of 7.2%. This is in contrast to the earlier growth phases where it is less prominent. The table below illustrates the shifting chemical profile of Ziziphora clinopodioides essential oil across its life cycle, underscoring the dynamic nature of phytochemical production.

| Growth Stage | This compound Concentration (%) | Other Major Components |

| Pre-flowering | Not a major component | Pulegone (B1678340) (30.1%), Thymol (21.3%) |

| Flowering | Not a major component | Pulegone (44.6%), 1,8-Cineole (10.4%) |

| Post-flowering | 7.2 | Pulegone (41.3%), Isomenthone (11.6%) |

Presence in Biological Matrices beyond Plants

While this compound is primarily recognized as a plant secondary metabolite, investigations into its presence in other biological systems are ongoing.

At present, there is no direct scientific evidence to confirm the presence of this compound as a xenobiotic metabolite in humans. Research into the human metabolism of structurally similar compounds, such as d-limonene (p-mentha-1,8-diene), has been conducted, but these findings cannot be directly extrapolated to this compound.

Similarly, the role of this compound as a semiochemical in arthropods has not been definitively established. Although other p-menthane (B155814) derivatives are known to function as pheromones and kairomones in various insect species, specific studies identifying this compound in this capacity are currently lacking in the scientific literature. Further research is required to elucidate the potential ecological roles of this compound in insect communication and behavior.

Biosynthetic Pathways and Enzymatic Mechanisms

Overview of Monoterpenoid Biosynthesis Relevant to p-Mentha-3,8-diene

Monoterpenes, including p-menthane (B155814) structures, are ten-carbon (C10) compounds derived from the universal five-carbon (C5) isoprenoid building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). academicjournals.orgresearchgate.net Plants utilize two distinct pathways to produce these precursors: the mevalonate (B85504) (MVA) pathway, which is active in the cytosol, and the methylerythritol 4-phosphate (MEP) pathway, which operates in the plastids. academicjournals.orgnih.gov

The MEP pathway, located in the plastids, is primarily responsible for the synthesis of the IPP and DMAPP that serve as precursors for monoterpenes. academicjournals.orgresearchgate.net This pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate. academicjournals.org Through a series of enzymatic reactions, these initial substrates are converted into IPP and DMAPP, the fundamental units for all terpenoid compounds. nih.gov The production of monoterpenes is typically associated with plastids within plant cells. academicjournals.orgresearchgate.net

Role of Geranyl Diphosphate (GPP) as a Universal Precursor

The first committed step in the biosynthesis of all monoterpenes is the formation of the C10 intermediate, geranyl diphosphate (GPP). nih.govwikipedia.org This crucial step is catalyzed by the enzyme GPP synthase (GPPS), which facilitates the head-to-tail condensation of one molecule of DMAPP with one molecule of IPP. nih.govpnas.org

GPP serves as the universal, linear precursor for the vast array of both acyclic and cyclic monoterpenes found in nature. wikipedia.orgacs.org The subsequent enzymatic transformations of GPP determine the specific monoterpene scaffold that is produced. The reaction mechanisms of monoterpene synthases begin with the ionization of the GPP substrate, creating a carbocation that can undergo a variety of cyclizations and rearrangements before the reaction is terminated. researchgate.net

Key Enzymes in the Biosynthetic Cascade (e.g., Limonene (B3431351) Synthase)

The structural diversity of monoterpenes is generated by a class of enzymes known as monoterpene synthases (or cyclases). These enzymes catalyze the conversion of the linear GPP into various cyclic or acyclic structures. For p-menthane monoterpenes, limonene synthase is a critical and well-studied enzyme. nih.gov

Limonene synthase is responsible for the cyclization of GPP to form limonene, a foundational p-menthane monoterpene. nih.govresearchgate.net This reaction is a model for terpenoid cyclization and is the first dedicated step in the biosynthesis of many p-menthane monoterpenes in plants like peppermint (Mentha x piperita). nih.govresearchgate.net The enzyme folds the GPP substrate into a specific conformation that facilitates the formation of a six-membered ring, characteristic of the p-menthane skeleton. nih.gov In peppermint, limonene synthase is localized exclusively to the leucoplasts of oil gland secretory cells. nih.govresearchgate.net From limonene, a series of subsequent enzymatic redox reactions can generate other p-menthane monoterpenes like menthol (B31143) and carvone. nih.gov The formation of this compound likely proceeds from a similar p-menthane carbocation intermediate generated by a related monoterpene synthase.

| Enzyme | Precursor | Product(s) | Function | Cellular Location (in Mentha) |

| GPP Synthase (GPPS) | IPP + DMAPP | Geranyl Diphosphate (GPP) | Condensation of C5 units to form the C10 monoterpene precursor. nih.gov | Leucoplasts nih.gov |

| Limonene Synthase | Geranyl Diphosphate (GPP) | (-)-Limonene | Cyclization of GPP to form the p-menthane skeleton. nih.gov | Leucoplasts nih.govnih.gov |

| Pulegone (B1678340) Reductase (PR) | (+)-Pulegone | (-)-Menthone, (+)-Isomenthone | Reduction of a double bond in the p-menthane ring. nih.govnih.gov | Cytoplasm nih.gov |

Investigations into Isomerization Pathways in Biological Systems (e.g., pulegone metabolism)

The existence of numerous p-menthane isomers in nature points to the activity of enzymes capable of catalyzing rearrangements and isomerizations of the basic p-menthane skeleton. While the direct enzymatic synthesis of this compound is not extensively documented, the metabolic pathways of other p-menthane compounds, such as pulegone, provide a clear precedent for such enzymatic transformations. mdpi.comnih.gov

In peppermint, the metabolism of monoterpenes is a complex network of reactions occurring in different subcellular compartments. researchgate.net The intermediate (+)-pulegone is a critical branchpoint. researchgate.net Depending on environmental conditions and the action of specific enzymes, pulegone can be either reduced by pulegone reductase to form menthone (en route to menthol) or oxidized by menthofuran (B113398) synthase to produce menthofuran. nih.govpnas.org This demonstrates the metabolic plasticity within the p-menthane pathway, where enzymatic activities dictate the final product profile. The conversion of one p-menthane derivative to another often involves oxidations, reductions, and isomerizations. nih.govinchem.org It is plausible that this compound is formed through a similar isomerization reaction from a more common precursor like limonene, catalyzed by a specific isomerase enzyme yet to be fully characterized.

Chemical Synthesis and Derivatization Strategies

De Novo Synthetic Approaches to p-Mentha-3,8-diene

De novo synthesis offers a versatile approach to this compound and its derivatives, starting from non-terpenoid precursors. These methods provide control over the molecular framework and allow for the introduction of specific functional groups.

One plausible de novo route to this compound involves the use of cyclohexenone derivatives, such as 4-methylcyclohex-3-en-1-one (B30685). The key transformation in this approach is the introduction of the exocyclic double bond at the C8 position. This can be effectively achieved through the Wittig reaction, a well-established method for converting ketones into alkenes masterorganicchemistry.comwikipedia.orgorganic-chemistry.orgyoutube.com.

The synthesis commences with the preparation of a phosphonium ylide, typically from an isopropyl halide (e.g., 2-bromopropane) and triphenylphosphine, followed by deprotonation with a strong base like n-butyllithium masterorganicchemistry.comyoutube.com. The resulting isopropylidenephosphorane is then reacted with 4-methylcyclohex-3-en-1-one. The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the cyclohexenone, leading to a betaine intermediate which subsequently collapses to form an oxaphosphetane. This four-membered ring intermediate then fragments to yield the desired this compound and triphenylphosphine oxide as a byproduct masterorganicchemistry.comwikipedia.org. A related synthesis starting from 4-methylcyclohex-3-en-1-one has been documented to produce p-mentha-1,3,8-triene, demonstrating the utility of this precursor in constructing the p-menthane (B155814) skeleton chemicalbook.com.

| Starting Material | Key Reagents | Intermediate | Product |

|---|---|---|---|

| 4-methylcyclohex-3-en-1-one | 1. Isopropyltriphenylphosphonium bromide 2. n-Butyllithium | Isopropylidenephosphorane | This compound |

Aromatic compounds serve as viable starting materials for the synthesis of p-menthadienes through partial reduction. The Birch reduction, which employs a metal-ammonia system (typically sodium or lithium in liquid ammonia (B1221849) with an alcohol as a proton source), is a powerful method for converting aromatic rings into 1,4-cyclohexadienes. While direct synthesis from p-alkylacetophenones is less common, a more direct precursor for this compound would be p-cymene (B1678584).

The Birch reduction of p-cymene would proceed through the addition of an electron from the metal to the aromatic ring, forming a radical anion. This is followed by protonation by the alcohol to give a cyclohexadienyl radical, which then accepts another electron to form a cyclohexadienyl anion. A final protonation step yields a non-conjugated diene. Subsequent isomerization of the double bonds under acidic or basic conditions could potentially lead to the thermodynamically more stable conjugated this compound. Recent studies have shown that trapping the dianion intermediate of benzoic acid reduction with carbonyl compounds can lead to 1,3-cyclohexadienes in a one-pot reaction researchgate.net.

| Starting Material | Key Reagents | Intermediate Product | Potential Final Product |

|---|---|---|---|

| p-Cymene | Na or Li, liquid NH₃, EtOH | p-Mentha-1,4-diene | This compound (after isomerization) |

Transformations from Related Terpenoids

The abundance of certain monoterpenes in nature makes them attractive starting materials for the synthesis of other, less common terpenoids like this compound. Isomerization, dimerization, and epoxide ring-opening reactions are key strategies in this approach.

Acid-catalyzed isomerization of readily available monoterpenes such as α-pinene and limonene (B3431351) often yields a complex mixture of p-menthadienes atlantis-press.commdpi.comnih.gov. The product distribution is highly dependent on the catalyst, temperature, and reaction time mdpi.comnih.gov. For instance, the isomerization of α-pinene using solid acid catalysts can produce bicyclic compounds like camphene and monocyclic products including limonene, p-cymene, and terpinolene (B10128) atlantis-press.com. Similarly, limonene isomerization over catalysts like Ti-SBA-15 can yield α-terpinene, γ-terpinene, and terpinolene, which can be further dehydrogenated to p-cymene mdpi.com. While this compound is not always reported as a major product, its formation as a minor component or its presence in equilibrium with other p-menthadienes is plausible under specific conditions.

| Starting Terpene | Catalyst/Conditions | Major Isomerization Products | Reference |

|---|---|---|---|

| α-Pinene | Rahim 3rd generation catalyst, 120°C, 4h | Camphene, D-limonene, Terpinolene, 3-Carene | atlantis-press.com |

| Limonene | Ti-SBA-15, 160°C, 30-1380 min | α-Terpinene, γ-Terpinene, Terpinolene, p-Cymene | mdpi.com |

| Limonene | Orthotitanic acid, 100°C | Terpinolene | google.com |

To obtain this compound from this precursor, a subsequent dehydration step would be necessary. Standard acid-catalyzed dehydration of p-mentha-2,8-diene-1-ol would likely lead to the formation of a carbocation at C1, which could then eliminate a proton to form a mixture of dienes, including the desired this compound.

| Starting Material | Key Steps | Intermediate | Final Product |

|---|---|---|---|

| (+)-Limonene oxide | 1. Amine + Lewis acid (ring opening) 2. Oxidation (to N-oxide) 3. Pyrolysis (Cope elimination) | (+)-p-Mentha-2,8-diene-1-ol | This compound (after dehydration) |

Synthetic Routes to this compound Analogues and Derivatives

The p-menthane framework can be modified to produce a wide array of analogues and derivatives with diverse properties. A common strategy involves starting with a readily available precursor like citronellal, which can undergo an acid-catalyzed intramolecular Prins-type cyclization to form p-menthane-3,8-diol (B45773) nih.govresearchgate.netresearchgate.net. This diol can then be further derivatized. For example, solvent-free acylation using a polymer-bound scandium triflate catalyst allows for the synthesis of various mono- and diester derivatives of p-menthane-3,8-diol nih.gov.

Hydrogenation of p-menthadienes is another route to valuable derivatives. For instance, catalytic hydrogenation of limonene can yield p-menth-1-ene and a mixture of trans- and cis-p-menthane iscientific.org. Furthermore, the synthesis of other oxygenated derivatives, such as cis-p-menth-8-ene-1,7-diol and cis-p-menthane-1,7,8-triol, has been achieved starting from 4-alkylcyclohexanones nih.gov. The first synthesis of p-mentha-1,8-diene triol has also been reported, starting from (–)-verbenone, which involves an acid-catalyzed rearrangement of a pinane epoxy diol intermediate researchgate.net.

| Starting Material | Key Transformation | Product | Reference |

|---|---|---|---|

| Citronellal | Acid-catalyzed cyclization | p-Menthane-3,8-diol | nih.govresearchgate.net |

| p-Menthane-3,8-diol | Acylation with acid anhydride (B1165640) | p-Menthane-3,8-diol esters | nih.gov |

| Limonene | Catalytic hydrogenation | p-Menthane | iscientific.org |

| (–)-Verbenone | Multi-step synthesis including epoxide rearrangement | p-Mentha-1,8-diene triol | researchgate.net |

Preparation of Epoxy-p-menthadiene Derivatives

The epoxidation of p-menthadienes is a valuable transformation for creating reactive intermediates that can be further elaborated into a range of functionalized molecules. The process involves the conversion of a carbon-carbon double bond into an epoxide ring. Several methods are established for the epoxidation of terpenes and related alkenes, which are applicable to the p-menthadiene framework.

One of the most common and direct methods for epoxidizing alkenes is the Prilezhaev reaction, which utilizes a peroxy acid (peracid) as the oxidizing agent. wiley-vch.de This reaction can be carried out with pre-formed peracids, such as meta-chloroperoxybenzoic acid (mCPBA), or with peracids generated in situ from a carboxylic acid (commonly acetic acid) and hydrogen peroxide, often in the presence of an acid catalyst. wiley-vch.de For instance, the epoxidation of the endocyclic double bond of limonene, a structurally related p-menthadiene, is effectively achieved using organic peracids in an inert organic solvent like dichloromethane. google.com

Catalytic methods offer an alternative, often more selective, approach to epoxidation. Tungsten-based catalysts, such as certain polyoxometalates, have been shown to be effective for the epoxidation of a broad range of terpenes using hydrogen peroxide as the oxidant. bath.ac.uk These catalytic systems can offer advantages in terms of milder reaction conditions and reduced waste. bath.ac.uk

Another strategy for creating epoxy compounds is through direct glycidylation, which involves reacting an alcohol or amine derivative with epichlorohydrin. nih.gov This method is typically used to introduce a glycidyl ether or glycidyl amine moiety. For p-menthadiene derivatives containing a hydroxyl group, this pathway could be employed to synthesize the corresponding glycidyl ethers. The reaction is generally carried out in the presence of a phase transfer catalyst, such as an alkylammonium halide. nih.gov

The selective epoxidation of one of the two double bonds in this compound would be a key challenge in its derivatization. The differing steric and electronic environments of the endocyclic and exocyclic double bonds could potentially be exploited to achieve regioselective epoxidation under carefully controlled reaction conditions.

Synthesis of Triols with the p-Mentha-1,8-diene Framework

The synthesis of polyhydroxylated p-menthane derivatives is of significant interest due to their potential biological activities. A multi-step synthesis for a triol with the p-mentha-1,8-diene framework has been successfully developed starting from the commercially available monoterpene, (–)-verbenone. researchgate.net This synthetic route involves a sequence of transformations to introduce the required hydroxyl groups and rearrange the carbon skeleton.

The synthesis commences with the allylic bromination of (–)-verbenone using N-bromosuccinimide (NBS). researchgate.net The resulting bromide is then converted to an acetate (B1210297) derivative by reaction with sodium acetate. researchgate.net Subsequent reduction of the acetate with an excess of lithium aluminum hydride (LiAlH₄) yields a diol. researchgate.net

A key step in this synthesis is the epoxidation of the remaining double bond in the pinane-derived diol. researchgate.net This is achieved using tert-butyl hydroperoxide in the presence of a vanadium catalyst, such as VO(acac)₂, which selectively epoxidizes the allylic alcohol moiety to produce a pinane epoxy diol in high yield. researchgate.net

The final and crucial step is the acid-catalyzed rearrangement of the pinane epoxy diol to form the desired p-mentha-1,8-diene triol. researchgate.net This rearrangement is facilitated by montmorillonite clay, an acidic clay catalyst, which promotes the opening of the epoxide ring and the concomitant rearrangement of the carbon skeleton from the pinane framework to the p-menthane framework. researchgate.net This sequence provides a viable pathway to novel triols based on the p-mentha-1,8-diene structure. researchgate.net

Reactivity, Reaction Mechanisms, and Advanced Organic Transformations

Isomerization Dynamics and Chemical Equilibria

The structural features of p-mentha-3,8-diene, particularly its conjugated diene system, facilitate isomerization reactions, often catalyzed by acids or heat. These processes typically lead to more thermodynamically stable isomers or products of dehydrogenation.

Acid-Catalyzed Isomerization Mechanisms

Acid catalysis plays a significant role in the isomerization of p-menthadienes, including this compound. The process generally initiates with the protonation of a double bond, generating carbocation intermediates. These carbocations can undergo various rearrangements, such as hydride shifts, alkyl shifts, and deprotonation, leading to a mixture of isomers.

For related p-menthadienes, acid-catalyzed isomerization can yield conjugated dienes like α-terpinene, γ-terpinene, and terpinolene (B10128) sciencemadness.orgmdpi.commdpi.comacs.org. The mechanism often involves the formation of allylic carbocations, which are stabilized by resonance. For instance, the isomerization of α-pinene, a bicyclic terpene, can proceed through intermediates that lead to p-menthadienes, including this compound mdpi.com. The specific products and reaction rates are highly dependent on the acid strength, temperature, and the specific catalyst used researchgate.netcapes.gov.broup.com. Stronger acids can promote further reactions like dehydrogenation to form p-cymene (B1678584) mdpi.commdpi.comacs.org.

Table 5.1.1: Acid-Catalyzed Isomerization of Limonene (B3431351) and Related Compounds

| Starting Material | Catalyst | Conditions | Major Products | References |

| Limonene | Acidic ion-exchange resin | Not specified | α-terpinene, γ-terpinene, terpinolene, p-cymene | sciencemadness.orgmdpi.com |

| Limonene | Ti-MCM-41 | 160 °C, 15 wt% catalyst | Terpinolene, α-terpinene, γ-terpinene, p-cymene | mdpi.com |

| Limonene | Sulfuric acid (aqueous) | Not specified | α-terpinene, p-cymene | wikipedia.orgtandfonline.com |

| α-Pinene | Sulfated tin(IV) oxide (solid superacid) | Not specified | Limonene, terpinolene, α-terpinene, γ-terpinene, this compound, p-cymene | mdpi.com |

| 2-Pinene | Solid acids (SiO₂-Al₂O₃, AlPO₄, NiSO₄) | 50 °C, liquid phase | Camphene, p-menthadienes (e.g., p-mentha-1,4(8)-diene), p-cymene | capes.gov.broup.com |

Thermal Rearrangement Processes

At elevated temperatures, this compound and its isomers can undergo thermal rearrangements and decomposition. Limonene, for instance, can isomerize and disproportionate upon heating sciencemadness.org. At very high temperatures, limonene can crack to form isoprene (B109036) wikipedia.org. Thermal transformations of related cyclic terpenes, such as α-pinene, can involve biradical intermediates and lead to the formation of acyclic isomers, including limonene nih.gov. While specific thermal pathways for this compound are less documented, its structural similarity to limonene suggests it would also be prone to thermal degradation and rearrangement at elevated temperatures.

Oxidation Reactions

The presence of two double bonds in this compound makes it highly susceptible to oxidation, yielding a variety of oxygenated products.

Ozonolysis Pathways

Ozonolysis is a powerful method for cleaving carbon-carbon double bonds. The ozonolysis of limonene, which shares structural similarities with this compound, involves the reaction of ozone with both the endocyclic and exocyclic double bonds copernicus.org. This process generates a complex mixture of products, including carbonyl compounds, peroxides, and stabilized Criegee intermediates (SCIs) copernicus.orgresearchgate.net.

The ozonolysis of limonene typically yields products such as limona ketone (4-acetyl-1-methyl-1-cyclohexene), formaldehyde, acetone (B3395972), acetic acid, and formic acid researchgate.netrsc.org. The exocyclic double bond of limonene is generally more reactive towards ozone, leading to a higher yield of SCIs compared to the endocyclic double bond, which favors the formation of OH radicals copernicus.org. General ozonolysis of p-menthadienes (a class that includes this compound) has been reported to produce compounds like 6-methylheptan-2,5-dione, p-cymene, and acetone bham.ac.ukresearchgate.net.

Table 5.2.1: Ozonolysis Products of Limonene and Related Compounds

| Starting Material | Oxidant | Conditions | Key Products | References |

| Limonene | O₃ | Presence of Zn/H₂O | Carbonyl compounds, formaldehyde | vedantu.com |

| Limonene | O₃ | Gas phase, varying RH | Peroxides, carbonyl compounds, stabilized Criegee intermediates (SCIs), OH radicals, Secondary Organic Aerosols (SOA) | copernicus.orgnih.gov |

| Limonene | O₃ | Not specified | Limona ketone, 7-hydroxy-6-oxo-3-(prop-1-en-2-yl) heptanal, 3-isopropenyl-6-oxo-heptanal, 2-acetyl-5-oxohexanal, 3-acetyl-6-oxoheptanal | researchgate.net |

| p-Menthadienes | O₃ | Sulfur-containing mixture | 6-Methylheptan-2,5-dione, p-cymene, acetone | bham.ac.ukresearchgate.net |

Controlled Oxidation for Specific Products (e.g., via singlet oxygen)

Controlled oxidation, particularly using singlet oxygen (¹O₂), offers pathways to specific oxygenated derivatives. Singlet oxygen typically reacts with alkenes via an ene reaction, leading to allylic hydroperoxides acs.orgnih.gov. This reaction mechanism for limonene is often described as concerted acs.orgnih.gov.

Singlet oxygen oxidation of limonene has been employed to synthesize valuable intermediates such as 1,2-limonene oxide sci-hub.sersc.orggoogle.com. It is also a known method for the preparation of p-mentha-2,8-diene-1-ol google.comgoogle.com. The hydroperoxides formed from the singlet oxygen oxidation of limonene have also been characterized researchgate.net.

Hydrogenation and Reduction Pathways

Hydrogenation, the addition of hydrogen across double bonds, is a common transformation for this compound and its isomers. Depending on the catalyst and reaction conditions, complete or partial hydrogenation can be achieved.

Complete hydrogenation of limonene saturates both double bonds, yielding p-menthane (B155814) vedantu.comiscientific.orgresearchgate.netiscientific.org. This process typically employs catalysts like platinum or palladium under pressure vedantu.comiscientific.orgresearchgate.net.

Partial hydrogenation can selectively target one of the double bonds. For limonene, the exocyclic double bond is generally more reactive towards hydrogenation than the endocyclic one, allowing for the selective formation of p-menthenes, such as (+)-p-1-menthene, using catalysts like Pt/C researchgate.netacs.org. However, hydrogenation can also lead to isomerization of the remaining double bond, forming other p-menthene isomers researchgate.net. Hydrogenation of p-menthadienes can also yield p-menth-3-ene (B1215651) bham.ac.ukresearchgate.net.

Table 5.3: Hydrogenation of Limonene and Related Compounds

| Starting Material | Catalyst | H₂ Pressure | Temperature | Products | References |

| Limonene | Pt/C | 3 bar | Room temp. | (+)-p-1-Menthene (partial hydrogenation) | acs.org |

| Limonene | Pt/C | Excess | Not specified | 1-isopropyl-4-methylcyclohexane (p-Menthane) | vedantu.com |

| Limonene | Pt | High pressure | Not specified | p-menth-1-ene, trans-p-menthane/cis-p-menthane, p-menthane | iscientific.orgiscientific.org |

| Limonene | Rh/Al₂O₃ | 2.75 MPa | Room temp. | p-1-Menthene (partial hydrogenation) | researchgate.net |

| p-Menthadienes | Ni | 1 atm | Not specified | p-menth-3-ene, γ-terpinene | bham.ac.ukresearchgate.net |

Compound List:

this compound

Limonene (p-mentha-1,8-diene)

α-Terpinene

γ-Terpinene

Terpinolene

p-Cymene

Isoprene

Limona ketone

6-Methylheptan-2,5-dione

p-Menthane

(+)-p-1-Menthene

p-Mentha-2,8-diene-1-ol

1,2-Limonene oxide

Allylic hydroperoxides

Stabilized Criegee intermediates (SCIs)

Hydroperoxides

Formaldehyde

Acetone

Acetic acid

Formic acid

Carvenone

p-menth-1-ene

p-menth-3-ene

p-mentha-1,4(8)-diene

p-mentha-1,3-diene

Cycloaddition Reactions and Adduct Formation

The presence of double bonds in this compound allows it to participate in various cycloaddition reactions. While not a classical 1,3-diene, its structural features can engage in reactions that form cyclic adducts. For instance, related p-menthadienes, such as α-terpinene, which often co-occur with terpinolene in mixtures derived from natural sources, have been shown to undergo Diels-Alder cycloadditions. Specifically, the cis-configured diene fragment within α-terpinene can react with dienophiles like maleic anhydride (B1165640) to yield bicyclic adducts. This reactivity within the p-menthadiene family highlights the potential for this compound to participate in similar [4+2] cycloaddition pathways under appropriate conditions, leading to the formation of complex cyclic systems.

Furthermore, photooxygenation reactions involving related p-menthadienes, such as (R)-p-mentha-3,8(9)-diene, have been reported to produce oxygenated cyclic compounds like furans, suggesting that reactions involving singlet oxygen can lead to adduct formation and subsequent cyclization pathways.

Table 1: Diels-Alder Reaction Example with a Related p-Menthadiene

| Diene | Dienophile | Conditions (General) | Product Type | Yield | Source |

| α-Terpinene | Maleic Anhydride | Standard Diels-Alder | Bicyclic Diels-Alder Adduct | 77% | bham.ac.uk, lookchem.com |

Regioselective and Stereoselective Transformations

Controlling the regioselectivity and stereoselectivity of reactions involving this compound and its derivatives is crucial for synthesizing specific isomers with desired properties. Transformations of related terpene structures, such as the epoxide opening of limonene oxide, have demonstrated significant control over both regiochemistry and stereochemistry, yielding products like (+)-p-mentha-2,8-diene-1-ol with high selectivity. These studies underscore the potential for developing similar controlled transformations for this compound itself.

Hydrogenation reactions also offer opportunities for regioselective modification. For example, mixtures of p-menthadienes, which include α-terpinene and isoterpinolene, can be selectively hydrogenated using catalysts like nickel. This process can preferentially reduce specific diene fragments to yield compounds such as p-menth-3-ene, while leaving other unsaturated moieties, like γ-terpinene, unreacted. This selective reduction highlights the ability to modify the unsaturation pattern of p-menthadienes in a controlled manner.

Table 2: Regioselective Hydrogenation of p-Menthadiene Mixtures

| Substrate | Reagent/Catalyst | Transformation Type | Primary Product | Selectivity | Source |

| p-Menthadiene Mixture (α-terpinene, etc.) | H₂, Nickel Catalyst | Selective Diene Reduction | p-menth-3-ene | Regioselective | bham.ac.uk, researchgate.net |

Investigation of Carbocation Intermediates in Reaction Pathways

Terpenes, including this compound, are prone to forming carbocation intermediates, particularly under acidic conditions or during enzymatic transformations. These carbocations are pivotal in mediating various reaction pathways, including isomerizations, rearrangements, and additions. Studies investigating the acid-catalyzed reactions of p-menthadienes have identified key carbocationic species. For instance, in the context of isomerization and coupling reactions involving terpinolene and related compounds, allylic carbocations such as the p-mentha-1-en-8-yl cation have been proposed as intermediates.

These carbocations can undergo further transformations, including deprotonation to form stable olefinic products, or participate in hydride shifts and rearrangements, leading to a diverse array of isomeric products. The stability of allylic and tertiary carbocations, often stabilized by resonance or neighboring group participation, plays a critical role in directing the reaction pathways and influencing the final product distribution. Understanding these carbocationic intermediates is fundamental to elucidating the reaction mechanisms governing the transformations of this compound.

Table 3: Carbocation Intermediates in p-Menthadiene Isomerization Pathways

| Reaction Context | Example Starting Material | Key Carbocation Intermediate | Subsequent Pathways | Source |

| Acid-catalyzed Isomerization/Coupling | Terpinolene | p-mentha-1-en-8-yl cation (7) | Deprotonation, 1,2-hydride shifts, formation of other allylic carbocations, leading to various monocyclic products | mdpi.com |

Advanced Analytical Methodologies for Qualitative and Quantitative Research

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds, including p-Mentha-3,8-diene. Its power lies in its ability to separate complex mixtures and then identify individual components based on their mass spectra.

Identification of this compound in Complex Mixtures

This compound is frequently found as a component in essential oils and other complex natural product matrices. GC-MS is instrumental in its identification within these mixtures, often by comparing retention times and mass spectral data to known standards or spectral libraries. Studies have identified this compound in various plant species, such as Ziziphora capitata L., where it constituted 17.0% of the volatile compounds analyzed by HS-SPME-GC-MS researchgate.net, thegoodscentscompany.com. It has also been detected in Mentha subtomentella at 4.05% hmdb.ca, Mentha pulegium at 0.1% contaminantdb.ca, and Eucalyptus citriodora leaf oil at 0.05% rsc.org. The compound has also been listed as a component identified via qualitative GC-MS in various essential oils nih.gov, acs.org. Furthermore, GC-MS analysis of Ziziphora clinopodioides Lam. identified this compound at 7.2% in its volatile oils researchgate.net.

Table 1: Identification of this compound in Complex Mixtures via GC-MS

| Source Material | Compound Name | Percentage (%) | GC-MS Method/Notes | Reference |

| Ziziphora capitata L. | This compound | 17.0 | HS-SPME-GC-MS | researchgate.net, thegoodscentscompany.com |

| Mentha subtomentella | This compound | 4.05 | GC-MS (steam distillation of leaves) | hmdb.ca |

| Mentha pulegium | This compound | 0.1 | GC-MS (hydrodistillation of leaves) | contaminantdb.ca |

| Eucalyptus citriodora | This compound | 0.05 | GC/GC-MS (hydrodistillation) | rsc.org |

| Various Essential Oils | This compound | Varies | Qualitative GC-MS | nih.gov, acs.org |

| Ziziphora clinopodioides Lam. | This compound | 7.2 | GC and GC-MS (water-distilled volatile oils) | researchgate.net |

Retention indices (RI) are also critical for identification, especially when coupled with GC-MS. For this compound, specific retention indices have been reported on different GC columns: 1060 on an SPB-1 column and 1072 on a DB-5 column rsc.org.

Table 2: GC Retention Indices for this compound

| Compound Name | Kovats Index (KRI) | Column Type | Reference |

| This compound | 1060 | SPB-1 (Supelco) | rsc.org |

| This compound | 1072 | DB-5 (J&W Sci.) | rsc.org |

Quantification Methodologies and Validation

Quantitative analysis of this compound using GC-MS typically involves the use of internal standards and response factors to accurately determine its concentration. For instance, a method might assume a response factor of 1 for all volatile organic compounds (VOCs) when quantifying them, as described in some literature researchgate.net. This approach, along with the use of an internal standard (e.g., 4-methyl-2-pentanol), allows for the calculation of peak areas relative to known amounts of the standard, thereby enabling quantification. Method validation, including linearity, precision, accuracy, and limits of detection/quantitation (LOD/LOQ), is crucial for reliable quantitative results. While specific validation data for this compound is not detailed in all snippets, the methodologies described for quantifying terpenes in general, such as those used for human serum analysis, demonstrate the required rigor, with LODs in the low parts-per-trillion to parts-per-billion range and good recovery rates acs.org.

Hyphenated Techniques: Headspace Solid-Phase Microextraction-Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

HS-SPME-GC-MS is a widely adopted technique for the analysis of volatile compounds, offering advantages such as solvent-free extraction, high sensitivity, and efficiency in complex matrices researchgate.net. This method involves extracting volatile compounds from a sample's headspace onto a solid-phase microextraction fiber, which is then desorbed directly into the GC-MS system.

The technique has been successfully applied to various matrices. For honey analysis, HS-SPME-GC-MS is used for characterization and authentication, with fibers like PDMS-CAR being employed researchgate.net. In the analysis of plant volatiles, such as from Ziziphora capitata L., HS-SPME coupled with GC-MS was used with a PDMS-CAR fiber, demonstrating its utility in identifying compounds like this compound researchgate.net, thegoodscentscompany.com. For mandarin juices, HS-SPME using a DVB/CAR/PDMS fiber was performed at 40°C for 3 hours, with desorption at 260°C, highlighting specific extraction parameters tandfonline.com.

Table 3: HS-SPME-GC-MS Parameters for Volatile Analysis

| Sample Type/Matrix | Fiber Type | Extraction Temp (°C) | Extraction Time (h) | Desorption Temp (°C) | Carrier Gas | Split Ratio | Reference |

| Honey | PDMS-CAR | Not specified | Not specified | Not specified | Helium | Not specified | researchgate.net |

| Z. capitata L. | PDMS-CAR | Not specified | Not specified | Not specified | Not specified | Not specified | researchgate.net, thegoodscentscompany.com |

| Mandarin juices | DVB/CAR/PDMS | 40 | 3 | 260 | Helium | 150:1 | tandfonline.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., for derivatives)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise molecular structure of organic compounds, including monoterpenoids like this compound and its derivatives. While direct experimental NMR spectra for this compound were not explicitly detailed in the provided snippets, the technique is widely recognized and applied in the structural analysis of related compounds.

NMR, particularly ¹H and ¹³C NMR, is crucial for identifying the connectivity of atoms, the presence of functional groups, and stereochemical information researchgate.net, tandfonline.com, rsc.org. For example, NMR spectroscopy has been used to identify and characterize p-menthane (B155814) monoterpenoids in biological secretions researchgate.net. In synthetic studies, NMR data, including ¹H and ¹³C NMR spectra, are used to confirm the structures of newly synthesized compounds and to verify proposed structures of natural products, sometimes necessitating derivatization for clearer spectral analysis or to determine absolute configurations tandfonline.com, nih.gov. For instance, the analysis of ¹H and ¹⁹F NMR spectra of prepared esters was critical for assigning the absolute configurations of menthane-3,8-diols nih.gov. Computational NMR prediction tools are also available, suggesting the potential for predicting spectral characteristics for compounds like this compound vulcanchem.com.

Spectroscopic Techniques for Monitoring Reaction Progress and Product Characterization

Spectroscopic techniques play a vital role not only in identifying and quantifying compounds but also in monitoring chemical reactions and characterizing the resulting products.

Reaction Monitoring: NMR spectroscopy, specifically ¹H NMR, is a powerful tool for monitoring the progress of chemical reactions. By observing changes in peak integration over time, researchers can determine the conversion rate of reactants into products in processes such as the enzymatic synthesis of terpene esters researchgate.net. Circular Dichroism (CD) spectroscopy can also be employed for monitoring chiral reactions, such as racemization, offering a potentially faster alternative to chromatographic methods rsc.org.

Product Characterization: Following synthesis or isolation, spectroscopic methods are employed to confirm the identity and purity of the target compounds.

NMR Spectroscopy: ¹H, ¹³C, and sometimes ¹⁹F NMR are routinely used to elucidate the detailed structure of monoterpenes and their derivatives, confirming the presence of specific functional groups and stereochemical arrangements researchgate.net, tandfonline.com, rsc.org, nih.gov, researchgate.net.

Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy, particularly Attenuated Total Reflectance FTIR (ATR-FTIR), is valuable for the qualitative analysis of terpenes. It can identify characteristic functional groups and has been used to develop quantitative models for mixtures of terpenes acs.org.

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) complements NMR by providing accurate mass measurements, which are essential for confirming elemental composition and thus the identity of synthesized products rsc.org, researchgate.net.

These spectroscopic methods collectively provide a comprehensive analytical framework for understanding the chemistry of this compound and related compounds.

Compound List:

this compound

3,9-epoxy-p-mentha-3,8-diene

3,9-epoxy-p-mentha-1,8(10)-diene A

Linalool

Lilac aldehyde isomer 1

α-pinene

β-pinene

p-menth-3-en-8-ol

(Z)-β-ocimene

2-methyoxythiophenol

Myrcene

Isopulegone

Camphene

cis-pulegol

Menthofurane

α-Terpinolene

β-Linalool

cis-Sabinene hydrate (B1144303)

Citronellal

Neoisopulegol

Citronellol

Iso(iso)pulegol

Spathulenol

Caryophillene oxide

B-asarone

cis-Rose oxide

trans-Rose oxide

p-mentha-2,4(8)-diene

cis-p-menth-2-en-1-ol (B1233582)

α-fenchol

α-camphonelal

Oleic acid

Carvone

p-Menth-4(8)-en-3-one

D-limonene

Eicosane

Umbellulone

Sabinene

Bornyl acetate (B1210297)

L-menthone

cis-para-menthan-3,8-diol

p-Mentha-1,3,8-triene

p-mentha-1,4,8-triene

p-mentha-1,5,8-triene

Alloocimene

alpha-Thujone

Isopulegol

Menthone

Isoisopulegol

Terpinen-4-ol

alpha-Terpineol

Nerol

Methyl citronellate

Citral

Neral

Geraniol

xi-p-Mentha-3,8-dien-1-ol

Geranial

Dehydrocineole

sec-p-menthane-7-amine derivatives (class of compounds)

p-menthane monoterpenoids (class of compounds)

Biological Activities and Mechanistic Insights in Pre Clinical Research

Antimicrobial Properties and Mechanisms

Research indicates that p-Mentha-3,8-diene, both as an isolated compound and as a component of essential oils, exhibits significant antimicrobial activity against a range of bacterial and fungal pathogens.

This compound has demonstrated activity against several key bacterial species. Studies involving essential oils containing this compound have reported inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus researchgate.netpsu.eduinnovareacademics.inresearchgate.netdovepress.com and Bacillus subtilis researchgate.netpsu.eduinnovareacademics.in. Furthermore, its presence in essential oils has been associated with activity against Gram-negative bacteria, including Escherichia coli researchgate.netpsu.eduresearchgate.netdovepress.comsilae.itmdpi.com and Pseudomonas aeruginosa researchgate.netdovepress.comsilae.itnih.govnih.gov. Other Gram-negative bacteria like Salmonella enterica psu.eduresearchgate.net and Klebsiella pneumoniae researchgate.netresearchgate.netdovepress.comnih.gov have also shown susceptibility.

| Bacterial Strain | Reported Activity Against this compound Containing Oils | Citation(s) |

| Staphylococcus aureus | Inhibitory | researchgate.netpsu.eduinnovareacademics.inresearchgate.netdovepress.com |

| Escherichia coli | Inhibitory | researchgate.netpsu.eduresearchgate.netdovepress.comsilae.itmdpi.com |

| Pseudomonas aeruginosa | Inhibitory | researchgate.netdovepress.comsilae.itnih.govnih.gov |

| Bacillus subtilis | Inhibitory | researchgate.netpsu.eduinnovareacademics.in |

| Salmonella enterica | Inhibitory | psu.eduresearchgate.net |

| Klebsiella pneumoniae | Inhibitory | researchgate.netresearchgate.netdovepress.comnih.gov |

| Listeria monocytogenes | Inhibitory | researchgate.netinnovareacademics.in |

| Staphylococcus epidermidis | Inhibitory | researchgate.netpsu.edusilae.it |

The antifungal properties of this compound and its associated essential oils have also been investigated. Notably, it has shown efficacy against Candida albicans, a common fungal pathogen researchgate.netnih.govvulcanchem.comscispace.commdpi.comjppres.comsemanticscholar.orgspringermedizin.de. Additionally, inhibitory effects have been observed against Aspergillus niger nih.govvulcanchem.comijbcp.com and other fungi such as Penicillium digitatum and Geotrichum candidum nih.gov.

| Fungal Pathogen | Reported Activity Against this compound Containing Oils | Citation(s) |

| Candida albicans | Inhibitory | researchgate.netnih.govvulcanchem.comscispace.commdpi.comjppres.comsemanticscholar.orgspringermedizin.de |

| Aspergillus niger | Inhibitory | nih.govvulcanchem.comijbcp.com |

| Penicillium digitatum | Inhibitory | nih.gov |

| Geotrichum candidum | Inhibitory | nih.gov |

The antimicrobial mechanisms of this compound are thought to involve multiple pathways. Its lipophilic nature suggests an ability to interact with and disrupt microbial cell membranes, leading to increased permeability, leakage of intracellular components, and ultimately cell death d-nb.info. Molecular docking studies have also indicated potential interactions with critical microbial enzymes. For instance, this compound has shown high-affinity binding to dihydrofolate reductase, an enzyme essential for microbial folate synthesis, thereby potentially disrupting nucleotide metabolism and exerting bacteriostatic effects . Furthermore, interactions with targets like Glutathione reductase and Cytochrome P450 alpha-sterol demethylase have been computationally explored, suggesting roles in antioxidant, antibacterial, and antifungal activities nih.gov.

Emerging research suggests that this compound may enhance the efficacy of conventional antibiotics. Studies have indicated that combinations of this compound-containing essential oils with certain antibiotics can improve their effectiveness, particularly against resistant bacterial strains smolecule.com. The synergistic effects observed among the various constituents within essential oils, which include this compound, can contribute to a broader spectrum of antimicrobial action researchgate.net. This suggests a potential role for this compound as an adjuvant in antimicrobial therapy.

Antioxidant Potential and Radical Scavenging Capabilities

This compound, as part of essential oil compositions, has demonstrated notable antioxidant activity, primarily through its ability to scavenge free radicals and reduce oxidative stress.

The antioxidant potential of this compound-containing essential oils has been evaluated using various established in vitro assays. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is frequently employed, with some studies reporting high antioxidant activity, approaching that of ascorbic acid vulcanchem.com. Other assays used to assess antioxidant capacity include the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay and the ferric-reducing antioxidant power (FRAP) assay jppres.comspringermedizin.deacs.orgekb.eg. These methods quantify the ability of the compound or extract to neutralize free radicals or reduce metal ions, respectively, thereby mitigating oxidative damage.

| Antioxidant Assay | Reported Findings Related to this compound Containing Oils | Citation(s) |

| DPPH Assay | High antioxidant activity (e.g., 93.97% scavenging) | researchgate.netnih.govvulcanchem.comspringermedizin.decabidigitallibrary.orgcurresweb.comespublisher.com |

| ABTS Assay | Assessed antioxidant capacity | mdpi.comjppres.comspringermedizin.deespublisher.comtmrjournals.com |

| FRAP Assay | Assessed reducing capacity | jppres.comspringermedizin.deacs.orgekb.egcurresweb.comessencejournal.comnih.gov |

Table of Compound Names

| Common Name | Scientific Name/Identifier |

| This compound | This compound |

Mechanisms of Antioxidant Action

This compound exhibits antioxidant properties, contributing to the protection of cells against oxidative stress smolecule.com. Research indicates that essential oils containing this compound can scavenge free radicals. In DPPH radical scavenging assays, essential oils rich in this compound have demonstrated significant antioxidant activity, comparable to that of ascorbic acid vulcanchem.com. This efficacy is attributed to its ability to donate hydrogen atoms, thereby neutralizing reactive oxygen species implicated in cellular damage vulcanchem.com. While specific studies detailing the precise molecular mechanisms of this compound's antioxidant action are limited, its structural features, particularly the presence of double bonds, suggest potential for radical stabilization. Computational studies have also indicated binding affinities with proteins involved in antioxidant pathways, though direct experimental validation for this compound itself is still emerging nih.gov.

Anti-inflammatory Effects and Immunomodulation Pathways

The compound has been noted for its ability to modulate inflammatory responses smolecule.com. While direct studies on this compound's specific immunomodulatory pathways are not extensively detailed in the provided literature, related Mentha species and compounds have demonstrated anti-inflammatory effects nih.govmdpi.com. These effects are often linked to the modulation of inflammatory mediators and signaling pathways. For instance, other monoterpenes have been shown to influence cytokine production and inflammatory enzyme activity. Further research is needed to elucidate the precise mechanisms by which this compound might exert anti-inflammatory or immunomodulatory effects.

Role as Semiochemicals and Pheromonal Activity in Entomological Research

This compound has been identified in the effluvia of certain insects and shows potential as a semiochemical. While not as extensively studied as other monoterpenes in this context, related compounds like p-mentha-1,3-dien-9-ol have been identified as aggregation-sex pheromones for longhorn beetles slu.se. The presence of this compound in insect volatile profiles suggests a possible role in insect communication, attraction, or defense mechanisms. Further entomological research could explore its specific functions in insect behavior and ecological interactions.

Metabolic Interactions and Biotransformation Studies

Studies on the metabolism of related compounds, such as pulegone (B1678340), indicate that monoterpenes can interact with metabolic enzymes, including cytochrome P450 (CYP) inchem.orgeuropa.eu. Pulegone metabolites, for instance, have been shown to deactivate CYP isozymes by modifying the enzyme's heme or apoprotein inchem.org. While direct studies on this compound's interaction with cytochrome P450 enzymes are not explicitly detailed in the provided snippets, its monoterpene structure suggests it could undergo similar metabolic transformations. Biotransformation studies using microbial or insect enzymatic systems are a promising avenue for generating novel derivatives of terpenes, including this compound, with potentially enhanced biological activities nih.gov. Understanding these metabolic pathways is crucial for predicting the compound's fate in biological systems and its potential for drug development or biotransformation applications.

Computational and Theoretical Chemistry in P Mentha 3,8 Diene Research

Molecular Docking and Virtual Screening for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to screen for potential drug candidates by predicting the binding affinity and mode of action of a ligand with a specific protein target.

While specific molecular docking studies on p-mentha-3,8-diene are not extensively documented in publicly available literature, research on related p-menthane (B155814) derivatives highlights the potential of this approach. For instance, in silico stereo-electronic analysis and pharmacophore modeling have been conducted on p-menthane-3,8-diol (B45773) (PMD), a well-known insect repellent. nih.gov Such studies aim to understand the quantitative structure-activity relationship (QSAR) to aid in the design of more effective analogues. nih.gov These computational analyses have revealed that properties like lipophilicity, the separation of electrostatic potential energy, and localized negative electrostatic potential regions are crucial for repellent activity. nih.gov

Virtual screening of large libraries of natural compounds, including terpenoids, is a common strategy to identify novel bioactive molecules. mdpi.com This process involves docking numerous compounds against a biological target to identify those with the highest predicted binding affinities. For this compound, this approach could be used to explore its potential interactions with various enzymes and receptors, thereby uncovering potential therapeutic applications.

Table 1: Key Parameters in Molecular Docking and Virtual Screening

| Parameter | Description | Relevance to this compound Research |

|---|---|---|

| Binding Affinity | The strength of the interaction between the ligand and the target protein, typically expressed in kcal/mol. | Predicting the potential biological activity of p-mentha-3,8-diene against various targets. |

| Binding Pose | The specific orientation and conformation of the ligand within the binding site of the target. | Understanding the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. |

| Pharmacophore Model | An ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. | Guiding the design of novel derivatives of p-mentha-3,8-diene with enhanced activity. nih.gov |

| Virtual Screening | A computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. | Efficiently exploring the potential bioactivities of p-mentha-3,8-diene and its analogues against a wide range of biological targets. mdpi.comeurekaselect.com |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting a wide range of molecular properties, including geometries, reaction energies, and spectroscopic data.

DFT calculations can provide valuable insights into the electronic properties of this compound, such as the distribution of electron density and the energies of its frontier molecular orbitals (HOMO and LUMO). This information is crucial for understanding its reactivity in various chemical transformations, including pericyclic reactions like Diels-Alder cycloadditions. The energy gap between the HOMO and LUMO, for instance, can indicate the molecule's kinetic stability and chemical reactivity.

Furthermore, DFT is extensively used to study reaction mechanisms by calculating the energies of reactants, transition states, and products. This allows for the determination of activation barriers and reaction thermodynamics, providing a detailed picture of the reaction pathway. For this compound, DFT could be employed to investigate the mechanisms of its synthesis, degradation, or metabolic transformations.

Table 2: Predicted Electronic Properties from DFT Calculations

| Property | Description | Significance for this compound |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate electrons; important for reactions with electrophiles. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept electrons; important for reactions with nucleophiles. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to the chemical reactivity and stability of the molecule. A smaller gap suggests higher reactivity. |

| Electron Density Distribution | The spatial distribution of electrons in the molecule. | Identifies electron-rich and electron-deficient regions, predicting sites of electrophilic and nucleophilic attack. |

| Mulliken Atomic Charges | A method for estimating the partial atomic charges in a molecule. | Provides insight into the electrostatic potential and polar nature of different parts of the molecule. |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the time evolution of the system, including conformational changes and intermolecular interactions.

For a flexible molecule like this compound, MD simulations are particularly useful for exploring its conformational landscape. The cyclohexane ring can adopt various conformations, such as chair and boat forms, and the orientation of the substituents can also vary. MD simulations can reveal the relative stabilities of these different conformations and the energy barriers between them. A computational study on the related p-menthan-3,9-diols demonstrated that the conformational preferences are strongly dependent on both the stereochemistry and the solvent environment. researchgate.net

MD simulations can also be used to study the interactions of this compound with other molecules, such as solvents or biological macromolecules. By simulating the compound in a box of water molecules, for example, one can study its solvation dynamics and the structure of the surrounding solvent. When combined with a protein, MD simulations can provide insights into the stability of the ligand-protein complex and the dynamics of the binding process.

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches for Enzyme Mechanism Elucidation

Quantum Mechanics/Molecular Mechanics (QM/MM) is a hybrid computational method that combines the accuracy of quantum mechanics with the efficiency of molecular mechanics. In a QM/MM simulation, a small, chemically active region of the system (e.g., the active site of an enzyme) is treated with a high-level QM method, while the rest of the system (the bulk of the protein and solvent) is described by a less computationally expensive MM force field.

This approach is particularly well-suited for studying enzyme-catalyzed reactions, where bond-breaking and bond-forming events occur in a complex biological environment. While no specific QM/MM studies on enzymes acting on this compound have been reported, this methodology has been successfully applied to other terpene synthases. For example, QM/MM calculations have been used to investigate the reaction mechanism of taxadiene synthase, which catalyzes the cyclization of geranylgeranyl diphosphate (B83284) to taxadiene. researchgate.net These studies provide detailed insights into the reaction pathways, the structures of intermediates, and the role of active site residues in catalysis. researchgate.net

A similar QM/MM approach could be used to elucidate the enzymatic synthesis or metabolism of this compound. By modeling the substrate within the enzyme's active site, researchers could investigate the catalytic mechanism, including the roles of specific amino acid residues and cofactors.

Computational Prediction of Spectroscopic Properties and Reaction Pathways

Computational chemistry methods are valuable for predicting the spectroscopic properties of molecules, which can aid in their identification and characterization. Techniques like DFT can be used to calculate various spectroscopic parameters, such as nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption spectra. These predicted spectra can be compared with experimental data to confirm the structure of a compound or to interpret complex spectra.

For this compound, computational prediction of its 1H and 13C NMR spectra could help in the assignment of ambiguous peaks in experimental spectra. Similarly, calculated IR spectra could assist in identifying characteristic vibrational modes associated with its functional groups.

In addition to spectroscopic properties, computational methods can be used to explore and predict reaction pathways. By calculating the potential energy surface for a given reaction, it is possible to identify the most likely reaction mechanisms and to predict the structures of intermediates and transition states. This is particularly useful for understanding complex reaction networks and for designing new synthetic routes.

Theoretical Insights into Regio- and Stereoselectivity in Synthesis and Biosynthesis

Many chemical and biochemical reactions can yield multiple products, and understanding the factors that control the regio- and stereoselectivity is a central theme in organic chemistry. Theoretical calculations can provide valuable insights into the origins of this selectivity.

In the context of the synthesis of this compound, computational methods could be used to model different reaction pathways and to determine the activation energies leading to various isomers. By analyzing the structures of the transition states, it is possible to identify the steric and electronic factors that favor the formation of one product over another.

In biosynthesis, the stereoselectivity of enzymes is often remarkable. Computational studies on enzymes involved in the biosynthesis of p-menthane monoterpenes, such as pulegone (B1678340) reductase, have provided insights into the structural basis for their stereoselectivity. nih.gov Through a combination of molecular modeling, docking, and site-directed mutagenesis, researchers can identify key amino acid residues that control the stereochemical outcome of the reaction. nih.gov Similar theoretical approaches could be applied to understand the biosynthesis of this compound, providing a foundation for the engineering of enzymes with altered or improved selectivity.

Emerging Research Frontiers and Future Directions for P Mentha 3,8 Diene

Advanced Biocatalytic Approaches for Synthesis and Transformation

The pursuit of sustainable and efficient chemical production methods is driving interest in biocatalysis for the synthesis and transformation of valuable compounds like p-Mentha-3,8-diene. Biocatalytic approaches, employing enzymes or whole-cell systems, offer advantages such as high specificity, mild reaction conditions, and reduced environmental impact compared to traditional chemical synthesis researchgate.net. Research is exploring the engineering of microbial hosts, such as Escherichia coli or yeast, to produce monoterpenes, including limonene (B3431351), a related compound researchgate.net. Future directions for this compound involve identifying and characterizing specific terpene synthases or other enzymes capable of catalyzing its formation from precursor molecules like geranyl diphosphate (B83284). Furthermore, biocatalytic cascades could be developed to transform this compound into other high-value derivatives, expanding its utility in various industries.

| Biocatalyst Type | Potential Application for this compound | Key Enzymes/Pathways Involved | Advantages |